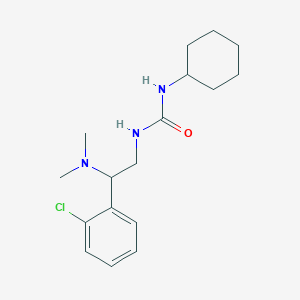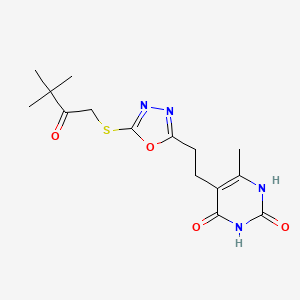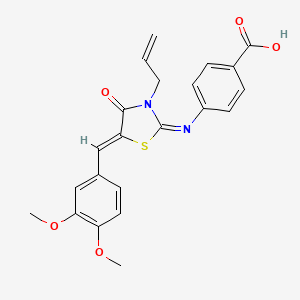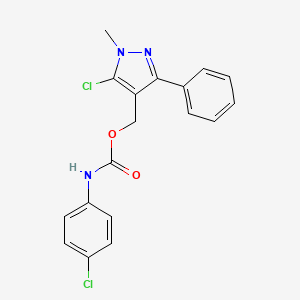![molecular formula C14H19ClN2O4S B3018294 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide CAS No. 743444-43-1](/img/structure/B3018294.png)
2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide is a useful research compound. Its molecular formula is C14H19ClN2O4S and its molecular weight is 346.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Modulation of Antibiotic Activity Against Multidrug-Resistant Strains
The study by Oliveira et al. (2015) investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of various microorganisms. This research suggests potential applications of the compound in enhancing the efficacy of existing antibiotics against resistant bacterial strains, highlighting its significance in addressing antibiotic resistance issues (Oliveira et al., 2015).
Anticonvulsant Activity of Hybrid Compounds
Kamiński et al. (2015) synthesized a library of new hybrid anticonvulsant agents, including morpholine derivatives. These compounds demonstrated broad spectra of activity across preclinical seizure models, indicating potential applications in the development of new treatments for epilepsy (Kamiński et al., 2015).
Novel Leads for Malaria Treatment
Research by Norcross et al. (2019) on the optimization of a phenotypic hit against Plasmodium falciparum led to the development of compounds with low-nanomolar activity against the malaria parasite. This includes derivatives of 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide, emphasizing its potential role in the creation of new antimalarial drugs (Norcross et al., 2019).
Synthesis and Anticancer Evaluation
Gaur et al. (2022) focused on the synthesis of novel indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring. These compounds were screened for their anticancer activity, with some showing promising inhibition against breast cancer cells. This research underscores the potential application of morpholine derivatives in the development of new anticancer therapies (Gaur et al., 2022).
Phosphodiesterase 4 Inhibitor Development
Villetti et al. (2015) described the preclinical pharmacology profile of CHF6001, a novel phosphodiesterase 4 (PDE4) inhibitor with potential applications in the treatment of pulmonary diseases. This study provides insights into the design and therapeutic potential of PDE4 inhibitors for asthma and chronic obstructive respiratory disease treatment (Villetti et al., 2015).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-chloro-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-10-3-4-12(16-14(18)11(2)15)9-13(10)22(19,20)17-5-7-21-8-6-17/h3-4,9,11H,5-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGMZAATHVAXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)Cl)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl(methoxy)[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B3018211.png)
![7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3018212.png)
![8-bromo-3-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B3018215.png)

![5-methyl-2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B3018218.png)

![N-allyl-6-[(methylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine](/img/structure/B3018221.png)



![3-methyl-5-oxo-N-[4-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3018226.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3018228.png)


